1-(4-Iodobenzyl)-4-methylpiperazine
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 1-(4-Iodobenzyl)-4-methylpiperazine often involves reactions like oxidative iodo-destannylation. For instance, 8-Iodo-11-(4-methylpiperazino)-5H-dibenzo[b,e][1,4]-diazepine, a similar compound, is synthesized using this method, showing the potential of such reactions in producing iodine-substituted piperazines (Joshua et al., 2007).
Molecular Structure Analysis
Detailed molecular structure analysis of related piperazine compounds has been conducted using techniques like nuclear magnetic resonance (NMR) and two-dimensional NMR correlations. These methods are essential for elucidating the structure of new benzylpiperazine derivatives, as demonstrated in the study of 4-bromo-2,5-dimethoxybenzylpiperazine (Westphal et al., 2009).
Chemical Reactions and Properties
The reactivity of compounds like 1-(4-Iodobenzyl)-4-methylpiperazine can be explored through various chemical reactions. For example, the reductive amination reaction plays a crucial role in synthesizing similar compounds, as seen in the preparation of 1-(5-chloro-2-{2-[(2R)-4-(4-[18F]fluorobenzyl)-2-methylpiperazin-1-yl]-2-oxoethoxy}phenyl)urea (Mäding et al., 2006).
Physical Properties Analysis
The physical properties of similar piperazine compounds have been studied using techniques like thermogravimetric analysis (TGA), demonstrating their thermal stability and other physical characteristics. Multi-component hydrogen-bonding salts formed from 1-methylpiperazine with aromatic carboxylic acids are examples of such studies (Yu et al., 2015).
Chemical Properties Analysis
The chemical properties of piperazine derivatives can be examined through natural bond orbital (NBO) analysis, HOMO, and LUMO analysis. These studies provide insights into the electronic properties, charge density distribution, and site of chemical reactivity of the molecules. An example of such an analysis is found in the study of 1-Amino 4-methylpiperazine (Mahalakshmi & Balachandran, 2015).
Safety And Hazards
properties
IUPAC Name |
1-[(4-iodophenyl)methyl]-4-methylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17IN2/c1-14-6-8-15(9-7-14)10-11-2-4-12(13)5-3-11/h2-5H,6-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNZBZUWIDAZHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428762 | |
Record name | 1-(4-Iodobenzyl)-4-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20428762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Iodobenzyl)-4-methylpiperazine | |
CAS RN |
102294-97-3 | |
Record name | 1-(4-Iodobenzyl)-4-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20428762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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